N-(2-Chloroethyl)propan-2-amine hydrochloride

CAS No.: 6306-61-2

Cat. No.: VC2545715

Molecular Formula: C5H13Cl2N

Molecular Weight: 158.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6306-61-2 |

|---|---|

| Molecular Formula | C5H13Cl2N |

| Molecular Weight | 158.07 g/mol |

| IUPAC Name | N-(2-chloroethyl)propan-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C5H12ClN.ClH/c1-5(2)7-4-3-6;/h5,7H,3-4H2,1-2H3;1H |

| Standard InChI Key | SFRKVRBYLCHDBI-UHFFFAOYSA-N |

| SMILES | CC(C)NCCCl.Cl |

| Canonical SMILES | CC(C)NCCCl.Cl |

Introduction

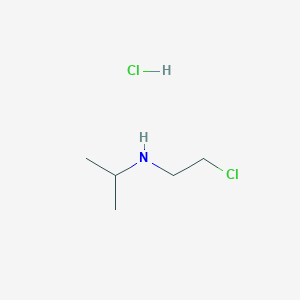

Chemical Identity and Structure

N-(2-Chloroethyl)propan-2-amine hydrochloride (CAS No. 6306-61-2) is a secondary amine hydrochloride salt with a molecular formula of C₅H₁₃Cl₂N and a molecular weight of 158.07 g/mol . The parent compound is N-(2-chloroethyl)propan-2-amine (CID 409700), with the hydrochloride forming a salt through protonation of the nitrogen atom . The compound features a 2-chloroethyl group connected to a nitrogen atom that is also bonded to an isopropyl group, with the entire structure existing as a hydrochloride salt.

The compound is characterized by several key identifiers and structural descriptors:

Table 1: Chemical Identifiers and Properties of N-(2-Chloroethyl)propan-2-amine Hydrochloride

| Property | Value |

|---|---|

| IUPAC Name | N-(2-chloroethyl)propan-2-amine;hydrochloride |

| CAS Number | 6306-61-2 |

| Molecular Formula | C₅H₁₃Cl₂N |

| Molecular Weight | 158.07 g/mol |

| MDL Number | MFCD00034904 |

| InChI | InChI=1S/C5H12ClN.ClH/c1-5(2)7-4-3-6;/h5,7H,3-4H2,1-2H3;1H |

| InChIKey | SFRKVRBYLCHDBI-UHFFFAOYSA-N |

| SMILES | CC(C)NCCCl.Cl |

Physical Properties

The physical properties of N-(2-Chloroethyl)propan-2-amine hydrochloride provide insight into its handling and storage requirements. It appears as a white solid under standard conditions . The compound has a melting point ranging from 178 to 184°C , indicating its thermal stability. The recommended storage temperature for this compound is ambient , suggesting it remains stable under normal laboratory conditions without requiring specialized storage.

Table 2: Physical Properties of N-(2-Chloroethyl)propan-2-amine Hydrochloride

| Property | Description |

|---|---|

| Physical State | White solid |

| Melting Point | 178-184°C |

| Appearance | White solid |

| Recommended Storage Temperature | Ambient |

| Commercial Purity | 95-98% |

Structural Relationship with Similar Compounds

N-(2-Chloroethyl)propan-2-amine hydrochloride belongs to a broader family of chloroethylamine derivatives. Understanding its relationship with similar compounds helps contextualize its chemical behavior and potential applications. The compound is structurally related to several other chloroethylamine derivatives that differ in their alkyl substituents or degree of chlorination.

Table 3: Structural Analogs and Related Compounds

| Compound | CAS Number | Structural Difference |

|---|---|---|

| N-(2-chloroethyl)propan-2-amine (parent compound) | 52377-24-9 | Free base (not hydrochloride salt) |

| 2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride | 52801-93-1 | Additional chloro group on propyl chain |

| N-(2-Chloroethyl)dipropylamine hydrochloride | 4535-86-8 | Two propyl groups instead of isopropyl group |

| N-(2-Chloroethyl)-N-ethylpropan-1-amine hydrochloride | 13105-93-6 | Ethyl and propyl groups vs. isopropyl group |

The structural variations among these compounds can lead to differences in reactivity, solubility, and potential biological activities. The parent compound, N-(2-chloroethyl)propan-2-amine, exists as a free base rather than a salt, which significantly affects its physical properties and solubility profile .

Chemical Reactivity

The presence of a chloroethyl group confers specific reactivity patterns to N-(2-Chloroethyl)propan-2-amine hydrochloride. Chloroethyl groups are known to participate in nucleophilic substitution reactions, where the chlorine atom can be displaced by various nucleophiles. This reactivity profile makes the compound potentially useful in organic synthesis as a building block for more complex molecules .

The chloroethyl group's reactivity stems from the electrophilic carbon adjacent to the chlorine atom, which can undergo substitution reactions with nucleophiles such as amines, thiols, and alcohols. The nitrogen atom in the compound can also participate in various reactions, though its nucleophilicity is moderated by the hydrochloride salt formation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume